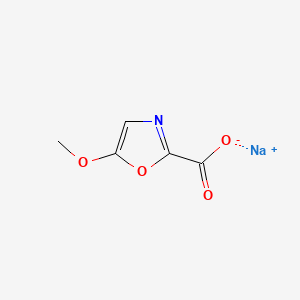![molecular formula C14H19ClN2O2 B13915527 Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13915527.png)
Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a benzyl group attached to a diazaspiro octane ring system, which includes two nitrogen atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
化学反応の分析
Types of Reactions
Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the diazaspiro ring system
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives or spirocyclic compounds
科学的研究の応用
Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The diazaspiro ring system is believed to play a crucial role in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate
- tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
- Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate .
Uniqueness
Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the benzyl group and the diazaspiro ring system enhances its reactivity and potential for diverse applications .
特性
分子式 |
C14H19ClN2O2 |
|---|---|
分子量 |
282.76 g/mol |
IUPAC名 |
benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-13(18-8-12-4-2-1-3-5-12)16-10-14(11-16)6-7-15-9-14;/h1-5,15H,6-11H2;1H |
InChIキー |
XZHYBWBTXNBLHV-UHFFFAOYSA-N |
正規SMILES |
C1CNCC12CN(C2)C(=O)OCC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[[(2-Hydroxyethyl)amino]methyl]-6,8-dimethyl-2(1H)-quinolinone](/img/structure/B13915463.png)

![Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13915474.png)
![5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13915476.png)

![1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13915492.png)
![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid](/img/structure/B13915499.png)





